5-(Difluoromethyl)thiophene-2-carbaldehyde

Description

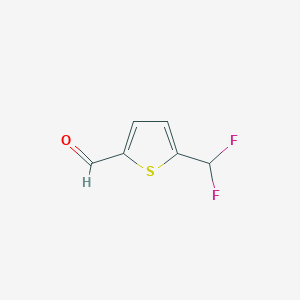

Structure

2D Structure

Properties

IUPAC Name |

5-(difluoromethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQMHVWDLIOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Difluoromethyl Thiophene 2 Carbaldehyde

Electronic Effects on Reaction Kinetics and Product Distribution

The chemical behavior of 5-(difluoromethyl)thiophene-2-carbaldehyde is significantly influenced by the electronic properties of the difluoromethyl (CHF₂) group. This substituent exerts a strong electron-withdrawing effect on the thiophene (B33073) ring, which in turn governs the kinetics of its reactions and the distribution of products formed during derivatization.

The electron-withdrawing nature of the CHF₂ group deactivates the thiophene ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack. This is due to the polarization of the ring, which increases the electrophilicity of the carbon atoms, particularly the aldehyde carbon.

The rate of reactions involving nucleophilic attack at the aldehyde carbonyl group is expected to be accelerated by the presence of the 5-difluoromethyl substituent. For instance, in base-catalyzed condensation reactions such as the Knoevenagel condensation, the electron-withdrawing CHF₂ group enhances the electrophilicity of the aldehyde, making it more susceptible to attack by a nucleophile. smolecule.com

To illustrate this, the following table presents a hypothetical comparison of relative reaction rates for the Knoevenagel condensation of various 5-substituted thiophene-2-carbaldehydes with malononitrile. The data for thiophene-2-carbaldehyde (B41791) and 5-methylthiophene-2-carbaldehyde are based on known relative reactivities, while the value for the 5-difluoromethyl derivative is an educated estimation based on the strong electron-withdrawing character of the CHF₂ group.

| Compound | Substituent at 5-position | Electronic Effect of Substituent | Hypothetical Relative Rate (krel) |

|---|---|---|---|

| 5-Methylthiophene-2-carbaldehyde | -CH₃ | Electron-donating | 0.5 |

| Thiophene-2-carbaldehyde | -H | Neutral | 1.0 |

| This compound | -CHF₂ | Strongly electron-withdrawing | ~ 8.0 - 10.0 |

This table is illustrative and intended to demonstrate the expected trend in reactivity based on the electronic effects of the substituents. The relative rate for this compound is an estimation.

The electronic influence of the difluoromethyl group also plays a crucial role in determining the regioselectivity, or product distribution, in reactions where multiple isomers can be formed.

In electrophilic aromatic substitution reactions, the strong deactivating nature of both the aldehyde and the difluoromethyl groups would direct any incoming electrophile to the 3- or 4-positions of the thiophene ring, though such reactions are generally disfavored due to the deactivated nature of the ring.

A more relevant example of the impact on product distribution can be seen in cycloaddition reactions, such as the Diels-Alder reaction. Thiophenes bearing electron-withdrawing groups can act as dienophiles. The regioselectivity of these reactions is governed by the electronic polarization of the diene and the dienophile. The electron-withdrawing nature of the substituents on the thiophene ring dictates the orientation of the cycloaddition.

Consider the Diels-Alder reaction of various 5-substituted 2-formylthiophenes with an electron-rich diene like 2,3-dimethyl-1,3-butadiene. The regioselectivity is expected to be highly dependent on the electronic nature of the substituent at the 5-position.

| Thiophene Dienophile | Substituent at 5-position | Electronic Effect | Expected Major Regioisomer | Hypothetical Product Ratio (Major:Minor) |

|---|---|---|---|---|

| 5-Methylthiophene-2-carbaldehyde | -CH₃ | Electron-donating | "para"-like adduct | Moderate regioselectivity |

| Thiophene-2-carbaldehyde | -H | Neutral | Mixture of regioisomers | Low regioselectivity |

| This compound | -CHF₂ | Strongly electron-withdrawing | "meta"-like adduct | High regioselectivity |

This table provides a qualitative prediction of the product distribution based on established principles of Diels-Alder regioselectivity. The product ratios are hypothetical.

Applications in Advanced Materials Research

Precursors for Conjugated Polymers in Organic Electronics

Design and Synthesis of Monomers for Organic Light-Emitting Diodes (OLEDs)

In the design of materials for Organic Light-Emitting Diodes (OLEDs), achieving high efficiency and long operational stability are paramount. The introduction of the 5-(difluoromethyl)thiophene-2-carbaldehyde moiety into the polymer backbone can contribute to these goals. The electron-withdrawing -CHF2 group can lower the HOMO energy level of the polymer, which can lead to improved air stability and better energy level alignment with other materials in the OLED stack, facilitating more efficient charge injection.

For instance, the aldehyde group can be utilized in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to extend the conjugation length and create monomers with specific electronic properties. These monomers can then be polymerized to form emissive or charge-transporting layers in OLED devices. The addition of a thiophene (B33073) linker to fluorene-benzotriazole based polymers, for example, has been shown to be a promising approach for achieving white emissive materials for single-layer white OLEDs. rsc.org The incorporation of a difluoromethyl group could further refine the emission color and enhance device performance.

Table 1: Potential Effects of the -CHF2 Group on Thiophene-Based OLED Materials

| Property | Influence of this compound | Potential Advantage in OLEDs |

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels due to the electron-withdrawing nature of the -CHF2 group. | Improved air stability, better energy level alignment with electrodes and other organic layers, potential for higher open-circuit voltage. |

| Intramolecular Interactions | Can induce specific intramolecular non-covalent interactions (e.g., C-H···F bonds). | Can lead to a more planar polymer backbone, enhancing conjugation and charge transport. |

| Intermolecular Packing | Influences solid-state packing and morphology of the polymer film. | Can promote favorable π-π stacking, leading to improved charge mobility. |

| Solubility | The polarity of the -CHF2 group can affect solubility in organic solvents. | Can be tuned to optimize solution processability for device fabrication. |

Development of Building Blocks for Organic Photovoltaics (OPVs)

The performance of Organic Photovoltaics (OPVs) is critically dependent on the molecular structure of the donor and acceptor materials. The use of this compound as a building block offers a pathway to novel materials with enhanced photovoltaic properties. Fluorination of the polymer backbone is a widely adopted strategy to improve the power conversion efficiency (PCE) of OPV devices.

Specifically, the incorporation of difluorinated thiophene units has been shown to lower the energy levels of conjugated polymers by approximately 0.4 eV while maintaining their optical properties. researchgate.net This reduction in energy levels can lead to a significantly improved open-circuit voltage (Voc). Research has demonstrated that polymer solar cells utilizing difluorinated thiophene linkers can achieve efficiencies nearly three times higher than their non-fluorinated counterparts when paired with appropriate non-fullerene acceptors. researchgate.net The aldehyde functionality of this compound allows for its integration into various polymer architectures, making it a valuable component for the next generation of OPV materials. Fused-thiophene based materials, in general, are recognized for their potential in OPVs due to their structural versatility and ability to tune frontier molecular energy levels. mdpi.com

Fabrication of Materials for Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The charge carrier mobility of the organic semiconductor is a key performance metric for OFETs. The introduction of electron-withdrawing groups, such as the difluoromethyl group, into thiophene-based polymers can significantly impact their performance in OFETs.

Fluorinated thiophene-based polymers often exhibit a more planar backbone structure, which facilitates efficient π-π stacking and enhances intermolecular charge transport. rsc.org This can lead to higher charge carrier mobilities. However, the increased electron negativity and potential changes in solubility and film morphology must be carefully managed to optimize device performance. rsc.org The aldehyde group of this compound can be used to synthesize a variety of polymer structures, including donor-acceptor copolymers, which are known to exhibit high charge carrier mobilities.

Role in the Synthesis of Other Advanced Functional Materials

Beyond conjugated polymers for organic electronics, this compound is a valuable intermediate in the synthesis of a broader range of advanced functional materials. The dual reactivity of the aldehyde group and the potential for further functionalization of the thiophene ring make it a versatile building block.

For instance, it can be used in the synthesis of:

Molecular Switches: The electronic properties of the thiophene ring can be altered by external stimuli, and the difluoromethyl group can be used to fine-tune these properties.

Sensors: The aldehyde group can be modified with specific recognition units to create chemosensors for the detection of various analytes. The electronic changes upon binding can be transduced into a measurable signal.

Functional Dyes: The chromophoric properties of the thiophene ring can be modified by extending the conjugation through reactions at the aldehyde group, leading to the development of new dyes for various applications.

The synthesis of thiophene-based derivatives through reactions like the Suzuki cross-coupling of brominated thiophene precursors demonstrates the versatility of this heterocyclic system in creating complex molecular architectures. nih.gov

Polymerization Studies of Thiophenecarbaldehydes (e.g., Poly(thiophene-2-carbaldehyde) synthesis)

While specific polymerization studies on this compound are not extensively reported, research on the polymerization of the parent compound, thiophene-2-carbaldehyde (B41791), provides valuable insights into the potential polymerization pathways.

Thiophene-2-carbaldehyde can be polymerized via acid catalysis, for example, using hydrochloric acid in an alcohol solvent. journalskuwait.orgjournalskuwait.orgresearchgate.net The polymerization is believed to proceed through an electrophilic addition mechanism at the aldehyde group. journalskuwait.org The resulting poly(thiophene-2-carbaldehyde) is typically a dark-colored powder that is insoluble in common organic solvents. journalskuwait.org

Characterization of poly(thiophene-2-carbaldehyde) has been carried out using various spectroscopic and microscopic techniques.

Table 2: Characterization of Poly(thiophene-2-carbaldehyde) Synthesized by Acid Catalysis

| Characterization Technique | Observations for Poly(thiophene-2-carbaldehyde) | Reference |

| FT-IR Spectroscopy | Weakening of the C=O aldehyde peak (around 1683 cm⁻¹) compared to the monomer, indicating consumption of the aldehyde group during polymerization. | researchgate.net |

| ¹H-NMR Spectroscopy | Shows proton signals corresponding to the thiophene ring and the methylene (B1212753) bridge formed during polymerization. | journalskuwait.org |

| UV-Vis Spectroscopy | The polymer exhibits multiple absorption peaks in the visible region (e.g., 443, 657, 746 nm), indicating an extended conjugated system. | journalskuwait.org |

| Scanning Electron Microscopy (SEM) | The polymer consists of spherical particles with a rough surface, with average diameters in the nanometer range. | journalskuwait.org |

| Thermal Analysis | The polymer melts and decomposes at high temperatures (e.g., 313 °C). | journalskuwait.org |

The presence of the difluoromethyl group in this compound would likely influence the polymerization process and the properties of the resulting polymer due to its electronic and steric effects. Further research is needed to fully explore the polymerization behavior of this fluorinated monomer.

Computational and Theoretical Investigations of Difluoromethylated Thiophenecarbaldehydes

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the structural and electronic properties of thiophene (B33073) derivatives. nih.govmdpi.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), allow for the optimization of molecular geometries and the calculation of various molecular properties with a good balance between accuracy and computational cost. nih.govmdpi.com These calculations provide deep insights into the molecule's behavior at an electronic level.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The interaction and energy gap between the HOMO and LUMO are key determinants of a molecule's stability and reactivity. mdpi.com

In thiophene derivatives, the HOMO and LUMO are often delocalized across the π-conjugated system. researchgate.net The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial parameters. A small HOMO-LUMO gap generally indicates high reactivity and lower kinetic stability. mdpi.com For instance, in studies of various thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was found to be a key indicator of their electronic properties. nih.gov Analysis of related thiourea (B124793) derivatives showed that substituents significantly influence the HOMO-LUMO gap, thereby altering the molecule's reactivity. mdpi.com The difluoromethyl group in 5-(difluoromethyl)thiophene-2-carbaldehyde, being an electron-withdrawing group, is expected to influence the energies of these frontier orbitals significantly.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEH-L) (eV) | Reference Study Finding |

|---|---|---|---|---|

| Thiophene-2-carboxamide derivatives | Varies | Varies | ~5.0 | The amino-substituted derivatives exhibited the highest energy gap, while methyl-substituted ones had the lowest. nih.gov |

| Thiophene-thiadiazole hybrids | Varies | Varies | 3.83 - 4.18 | These hybrid molecules display relatively small energy gaps, suggesting higher reactivity. nih.gov |

| 2-Thiophene carboxylic acid thiourea derivatives | -6.41 to -6.04 | -2.31 to -1.97 | 4.07 to 4.34 | Substituents like -OCH3 increased the gap (greater stability), while -CH3 decreased it (greater reactivity). mdpi.com |

DFT calculations are a reliable method for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. researchgate.net Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data. For example, studies on thiophene sulfonamide derivatives have shown a good correlation between theoretically calculated vibrational frequencies and experimental FT-IR spectra, helping to assign specific vibrational modes like C-C stretching and O=S=O vibrations. mdpi.com Similarly, calculations for 2,5-substituted thiophene derivatives have been used to corroborate structural parameters obtained from X-ray diffraction. researchgate.net Such computational predictions would be invaluable for confirming the identity and purity of this compound.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| C-C stretching (Thiophene ring) | 1465 - 1597 | 1590 - 1655 | Stretching vibrations within the thiophene ring structure. mdpi.com |

| O=S=O stretching | Not specified in text | 1370 - 1390 (asymmetric) | Antisymmetric stretching of the sulfonyl group. mdpi.com |

| H-N-H stretching | Not specified in text | 3590 - 3600 (antisymmetric) | Antisymmetric stretching of the amino group. mdpi.com |

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.com These descriptors, derived from conceptual DFT, include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of different thiophene derivatives. mdpi.com Fukui function calculations can further pinpoint the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.19 | Indicates the tendency of electrons to escape the system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.03 | A measure of resistance to charge transfer. mdpi.com |

| Global Softness (S) | 1 / η | 0.49 | Indicates the molecule's polarizability and reactivity. mdpi.com |

| Electronegativity (χ) | -μ | 4.19 | Reflects the ability to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | μ² / 2η | 4.32 | Quantifies the electrophilic character of the molecule. mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experiments alone.

By mapping the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathways. This involves locating and characterizing the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. DFT calculations are frequently used to model the diastereomeric transition states in reactions to understand stereoselectivity. acs.org For reactions involving this compound, such as condensations or additions to the aldehyde group, transition state analysis could reveal the key interactions that control the reaction's outcome and efficiency.

Many important reactions for installing functional groups like -CF₂H rely on transition metal catalysis. rsc.org Computational modeling can simulate the entire catalytic cycle, providing a step-by-step understanding of the mechanism. For instance, in palladium-catalyzed decarbonylative difluoromethylation, DFT could be used to model key steps such as oxidative addition, transmetalation of the CF₂H group, and reductive elimination. rsc.org Similarly, for nickel-catalyzed processes, simulations can help rationalize the roles of different oxidation states of the metal (e.g., Ni(I)/Ni(III) cycles) and the effect of ligands on the reaction's success. rsc.org Such simulations would be critical in optimizing reaction conditions for the synthesis and subsequent transformations of this compound.

Analysis of Noncovalent Interactions in Molecular Systems

The study of noncovalent interactions is crucial for understanding the molecular recognition, crystal packing, and biological activity of chemical compounds. In the case of this compound, the presence of a thiophene ring, a difluoromethyl group, and a carbaldehyde group gives rise to a variety of potential noncovalent interactions. Computational chemistry provides powerful tools to investigate these weak forces, offering insights into the stability and conformational preferences of the molecule and its aggregates.

Theoretical methods such as Density Functional Theory (DFT) are foundational for these investigations. To specifically analyze noncovalent interactions, several computational techniques are employed, including the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) plot analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical model that analyzes the topology of the electron density (ρ) to characterize chemical bonding, including noncovalent interactions. nih.gov This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of an interaction between two atoms. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. A positive value of the Laplacian at a BCP is indicative of a non-covalent interaction. nih.gov Generally, a higher electron density at the bond critical point corresponds to a stronger bond. nih.gov

For this compound, QTAIM analysis would be expected to identify several key intramolecular and intermolecular noncovalent interactions:

Intramolecular Hydrogen Bonds: The proximity of the difluoromethyl group's hydrogen atom to the oxygen atom of the carbaldehyde group could facilitate the formation of a C–H···O intramolecular hydrogen bond. Similarly, interactions between the aldehyde proton and the sulfur atom (C–H···S) or fluorine atoms (C–H···F) are possible.

Intermolecular Interactions: In a condensed phase or molecular cluster, various intermolecular interactions would be anticipated, including:

C–H···O Hydrogen Bonds: Between the aldehyde or thiophene ring C-H groups of one molecule and the aldehyde oxygen of another.

C–H···F Hydrogen Bonds: Involving the difluoromethyl group's hydrogen as a donor and a fluorine atom from a neighboring molecule as an acceptor, or vice-versa.

Halogen Bonding: The fluorine atoms of the difluoromethyl group could act as halogen bond donors or acceptors, potentially interacting with the sulfur atom or the π-system of the thiophene ring. Studies on other fluorinated thiophenes have highlighted the importance of S···F interactions in dictating molecular conformation. scispace.comresearchgate.net

Illustrative Data from QTAIM Analysis for Thiophene Derivatives

While specific data for this compound is not available in the cited literature, the following table illustrates typical values obtained from QTAIM analyses of noncovalent interactions in thiophene clusters and derivatives. nih.gov

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C–H···S | 0.005 - 0.015 | > 0 | Weak Hydrogen Bond |

| C–H···π | 0.004 - 0.010 | > 0 | Weak Hydrogen Bond |

| π-π Stacking | 0.003 - 0.008 | > 0 | van der Waals Interaction |

This table is illustrative and compiled from general findings on thiophene derivatives. The values are representative of the type of data generated in a QTAIM analysis.

Noncovalent Interaction (NCI) Plot Analysis

The NCI plot is a visualization technique that highlights regions of noncovalent interactions in real space. acs.org It is based on the electron density and its derivatives, providing a qualitative picture of the location and nature of weak interactions. The resulting isosurfaces are typically color-coded to distinguish between attractive (e.g., hydrogen bonds, blue or green) and repulsive (steric clashes, red) interactions. uva.es

For this compound, an NCI plot would visually confirm the interactions predicted by QTAIM. It would show surfaces corresponding to:

Hydrogen Bonding: Typically appearing as disc-shaped surfaces between the donor and acceptor atoms (e.g., between C-H and O or F).

van der Waals Interactions: Characterized by broader, more diffuse surfaces, for example, between stacked thiophene rings.

Steric Repulsion: Indicated by reddish surfaces in areas where atoms are too close, such as within the difluoromethyl group.

Summary of Expected Noncovalent Interactions

The following table summarizes the noncovalent interactions that are theoretically expected to be significant in systems of this compound, based on its structure and findings for analogous molecules. scispace.comresearchgate.net

| Interaction | Atoms Involved | Type | Significance |

| Hydrogen Bond | C–H···O | Intramolecular / Intermolecular | Stabilization of conformation and crystal packing |

| Hydrogen Bond | C–H···F | Intramolecular / Intermolecular | Directional interactions influencing molecular assembly |

| Halogen Bond | C–F···S | Intermolecular | Can influence planarity and electronic properties |

| π-π Stacking | Thiophene Ring ↔ Thiophene Ring | Intermolecular | Contributes to the stability of aggregates |

| van der Waals | Various | Intermolecular | General attractive forces |

Computational studies, through methods like QTAIM and NCI plots, are indispensable for a detailed understanding of these intricate noncovalent interactions. They allow for the characterization and quantification of the forces that govern the supramolecular chemistry of this compound, which in turn influences its physical properties and potential applications.

Role in Catalysis and Ligand Design

Development of Ligands for Metal Complexation

The aldehyde functional group in 5-(Difluoromethyl)thiophene-2-carbaldehyde is a versatile handle for the synthesis of more complex molecular architectures, particularly for creating ligands designed for metal coordination. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the aldehyde and the properties of the resulting ligands.

Schiff bases, or imines, are a prominent class of ligands in coordination chemistry, typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. Thiophene-2-carbaldehyde (B41791) and its derivatives are common starting materials for these syntheses. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

For this compound, the general synthesis of a Schiff base ligand can be represented as follows:

Reaction Scheme for the Synthesis of a Schiff Base from this compound

The presence of the electron-withdrawing -CHF₂ group at the 5-position of the thiophene (B33073) ring can increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack by the amine. This modification allows for the creation of a diverse library of ligands by varying the 'R' group of the primary amine, introducing different steric and electronic properties to the final ligand structure.

Below is a table summarizing representative Schiff bases derived from thiophenecarbaldehydes.

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Structure |

| Thiophene-2-carbaldehyde | Aniline | N-(thiophen-2-ylmethylene)aniline |

| 5-Bromothiophene-2-carbaldehyde | 4-Methoxyaniline | N-(5-bromothiophen-2-ylmethylene)-4-methoxyaniline |

| This compound | Ethylenediamine | N,N'-Bis((5-(difluoromethyl)thiophen-2-yl)methylene)ethane-1,2-diamine |

| Thiophene-2-carbaldehyde | o-Phenylenediamine | 2-(thiophen-2-yl)-1H-benzo[d]imidazole |

This table is illustrative and provides examples of Schiff bases synthesized from various thiophene-2-carbaldehydes.

Thiophene-derived Schiff bases are excellent ligands for a wide range of transition metals due to the presence of multiple donor atoms, typically the imine nitrogen and the thiophenic sulfur. These ligands can act as bidentate, tridentate, or even polydentate chelating agents, forming stable complexes with metals such as copper, nickel, cobalt, and zinc.

The coordination of a metal ion to a ligand derived from this compound would involve the nitrogen of the azomethine group and potentially the sulfur atom of the thiophene ring. The electronic properties conferred by the difluoromethyl group can influence the stability and geometry of the resulting metal complex. The electron-withdrawing nature of the -CHF₂ group can decrease the electron density on the thiophene sulfur, which may affect its coordination strength. The geometry of these complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the ligand.

| Metal Ion | Ligand Type | Typical Coordination Geometry |

| Cu(II) | Bidentate (N, S) | Square Planar or Distorted Tetrahedral |

| Ni(II) | Bidentate (N, S) | Square Planar or Octahedral |

| Zn(II) | Bidentate (N, S) | Tetrahedral |

| Co(II) | Bidentate (N, S) | Tetrahedral or Octahedral |

This table outlines common coordination geometries for first-row transition metal complexes with bidentate thiophene-derived Schiff base ligands.

Catalytic Applications in Organic Transformations

The metal complexes formed from ligands derived from this compound are investigated for their potential as catalysts in various organic reactions. The specific electronic and steric environment created by the ligand around the metal center is crucial for catalytic activity, selectivity, and efficiency.

Thiophene derivatives and their metal complexes have been explored as catalysts in reactions such as aldol (B89426) condensation, Knoevenagel condensation, and various polymerization processes. In condensation reactions, the metal center of a complex can function as a Lewis acid, activating a carbonyl substrate towards nucleophilic attack.

For example, a metal complex with a Schiff base ligand from this compound could catalyze the condensation of aldehydes with active methylene (B1212753) compounds. The efficiency of such a catalyst would be influenced by the Lewis acidity of the metal center, which is fine-tuned by the electronic properties of the ligand, including the difluoromethyl group.

In the realm of polymerization, thiophene-based structures are fundamental units for conducting polymers. While this compound itself is not typically polymerized directly, its derivatives can be designed to act as monomers or as part of catalytic systems for polymerization reactions. For instance, covalent organic frameworks (COFs) incorporating thiophene-based aldehyde linkers have been used as photoinitiators for visible-light-induced free radical polymerization of monomers like methyl methacrylate (B99206) (MMA). The electronic properties of the thiophene unit are critical in these applications, suggesting that derivatives like this compound could be valuable building blocks for developing new photoactive catalytic materials.

Future Research Directions and Translational Opportunities

Design of Novel Fluorinated Thiophene (B33073) Building Blocks

The difluoromethyl group of 5-(Difluoromethyl)thiophene-2-carbaldehyde offers a unique combination of steric and electronic properties that can be exploited in the design of new functional molecules. Future research will likely focus on the elaboration of the aldehyde functionality into a variety of other chemical groups to generate a library of novel fluorinated thiophene building blocks. The introduction of fluorine can significantly alter the physicochemical properties of organic compounds, including their thermal stability and chemical inertness. numberanalytics.com

Key areas of exploration are expected to include:

Derivatization of the Aldehyde Group: Systematic conversion of the carbaldehyde into amines, alcohols, carboxylic acids, nitriles, and more complex heterocyclic systems will yield a diverse range of synthons. Each new derivative will possess a unique reactivity profile and set of physical properties, expanding the toolbox for medicinal and materials chemists.

Introduction of Additional Functional Groups: Research into the selective functionalization of the thiophene ring at other positions will lead to multifunctional building blocks. This will allow for the fine-tuning of molecular properties and the creation of more complex and targeted molecular structures.

Computational Design and Screening: The use of computational chemistry and machine learning algorithms will be instrumental in predicting the properties of new derivatives and prioritizing synthetic targets. This in-silico approach can accelerate the discovery of novel building blocks with desired characteristics for specific applications, such as improved binding affinity to a biological target or enhanced performance in an organic electronic device.

Scalable Synthesis and Process Intensification Methodologies

For this compound and its derivatives to be widely adopted in industrial applications, the development of scalable and cost-effective synthetic routes is paramount. Current laboratory-scale syntheses may not be economically viable for large-scale production. Therefore, a significant research focus will be on process intensification and the development of more efficient synthetic strategies.

Future research in this area will likely involve:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can offer numerous advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability. The development of robust flow chemistry protocols for the synthesis of fluorinated thiophenes will be a key area of investigation.

Catalyst Development: The discovery and optimization of catalysts for the key synthetic steps, such as the introduction of the difluoromethyl group and the formylation of the thiophene ring, will be crucial. This includes the exploration of more sustainable and earth-abundant metal catalysts as alternatives to precious metal catalysts.

Advanced Characterization Techniques for Derived Materials

As novel materials are synthesized from this compound, their thorough characterization will be essential to understand their structure-property relationships. This will require the application of a suite of advanced analytical techniques to probe their chemical, physical, and electronic properties at various length scales.

Key characterization techniques and their future applications include:

Spectroscopic Methods: Advanced spectroscopic techniques will be employed to gain detailed insights into the molecular structure and electronic properties of new materials. researchgate.net This includes multidimensional Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, and steady-state and time-resolved fluorescence spectroscopy to study their photophysical properties for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org

Microscopic Techniques: High-resolution microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), will be used to visualize the morphology and nanostructure of thin films and other material formulations. This is particularly important for applications in organic electronics, where the performance of devices is highly dependent on the material's solid-state packing and morphology.

X-ray Diffraction and Scattering: These techniques will be crucial for determining the crystal structure of new compounds and for characterizing the molecular packing in thin films. Understanding the solid-state arrangement of molecules is key to optimizing charge transport in organic semiconductors and other functional materials.

Interdisciplinary Research with Emerging Fields in Materials Science

The unique properties of fluorinated thiophene derivatives make them attractive candidates for integration into a variety of emerging technologies. Interdisciplinary collaborations will be key to unlocking the full potential of materials derived from this compound. Thiophene-based materials are a subject of interdisciplinary research with applications ranging from electronic and optoelectronic devices to the detection of biopolymers. bohrium.com

Potential areas for interdisciplinary research include:

Organic Electronics: The development of novel organic semiconductors for applications in flexible displays, printable solar cells, and wearable electronics. The introduction of the difluoromethyl group can modulate the electronic properties and improve the stability of these materials.

Biomaterials and Medicinal Chemistry: The design and synthesis of new bioactive molecules for drug discovery and development. The unique properties of fluorinated compounds can lead to improved pharmacokinetic and pharmacodynamic profiles. Additionally, the development of new materials for biomedical applications, such as drug delivery systems and diagnostic sensors, is a promising area of research.

Supramolecular Chemistry: The use of fluorinated thiophene building blocks to construct complex supramolecular architectures with novel functions. This could include the development of self-assembling materials for nanotechnology applications and the creation of new catalysts and sensors based on molecular recognition principles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(difluoromethyl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the difluoromethyl group at the 5-position of the thiophene ring. The aldehyde group at the 2-position can be introduced using formylation methods like the Vilsmeier-Haack reaction . Yield optimization requires precise control of reaction conditions:

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to prevent aldehyde oxidation during synthesis .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and difluoromethyl group (δ 4.5–5.5 ppm, split into doublets due to ¹⁹F coupling) .

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) for the aldehyde and C-F stretches (~1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves thiophene ring planarity and substituent orientation, critical for structure-property studies .

Advanced Research Questions

Q. How do reaction pathways differ when this compound undergoes oxidation or chloromethylation?

- Methodological Answer :

- Oxidation : The aldehyde group oxidizes to a carboxylic acid (e.g., using H₂O₂/CH₃COOH), while the difluoromethyl group remains intact. Side products may include sulfone derivatives if sulfur in the thiophene ring oxidizes .

- Chloromethylation : Requires HCl/ZnCl₂ to generate chloromethyl intermediates. Competing polymerization can occur if aldehyde reactivity is not suppressed via steric hindrance .

- Byproduct Analysis : Use HPLC-MS to identify oligomers or sulfonated derivatives, and adjust stoichiometry to minimize their formation .

Q. How does the difluoromethyl group influence electronic properties and biological interactions compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic Effects : The strong electron-withdrawing nature of CF₂H lowers the HOMO energy, enhancing charge transport in materials (e.g., organic photovoltaics) . DFT studies show increased dipole moments, improving solubility in polar solvents .

- Biological Interactions : Fluorination enhances metabolic stability and membrane permeability. Comparative assays (e.g., enzyme inhibition) reveal CF₂H analogs exhibit 3–5× higher binding affinity due to hydrophobic interactions with protein pockets .

Q. What strategies enable the integration of this compound into covalent organic frameworks (COFs) or fluorescent probes?

- Methodological Answer :

- COF Synthesis : Condensation with amines (e.g., 1,4-diaminobenzene) forms imine-linked frameworks. The aldehyde group facilitates π-conjugation, while CF₂H improves thermal stability (TGA data shows decomposition >300°C) .

- Fluorescent Probes : Coupling with AIEgens (aggregation-induced emission luminogens) via Knoevenagel condensation creates ratiometric sensors. The thiophene backbone enhances Stokes shifts (~150 nm), ideal for Cu²⁺ or Cd²⁺ detection in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.